molecular formula C20H18ClNO2 B14993324 N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methylbenzamide

N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methylbenzamide

Cat. No.: B14993324
M. Wt: 339.8 g/mol
InChI Key: BFAXSQRFIOHAGF-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHYLBENZAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group, a furan group, and a methylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHYLBENZAMIDE typically involves the reaction of 2-chlorobenzylamine with 2-furylmethylamine and 3-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHYLBENZAMIDE can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous stirring, and maintaining a controlled temperature. The purification process may involve recrystallization or advanced chromatographic techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHYLBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic reactions.

    Material Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHYLBENZAMIDE involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHYLBENZAMIDE
  • N-[(2-CHLOROPHENYL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]-3-METHYLBENZAMIDE
  • N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-METHYLBENZAMIDE

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHYLBENZAMIDE is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18ClNO2

Molecular Weight

339.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-3-methylbenzamide

InChI

InChI=1S/C20H18ClNO2/c1-15-6-4-8-16(12-15)20(23)22(14-18-9-5-11-24-18)13-17-7-2-3-10-19(17)21/h2-12H,13-14H2,1H3

InChI Key

BFAXSQRFIOHAGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC2=CC=CC=C2Cl)CC3=CC=CO3

Origin of Product

United States

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